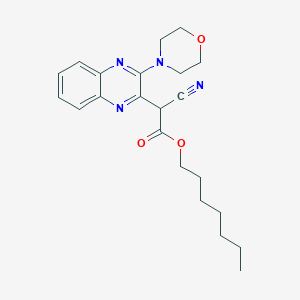

Heptyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate

Description

Heptyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate is a structurally complex organic compound characterized by a quinoxaline core substituted with a morpholine ring and a cyanoacetate ester group. The morpholinyl group, a six-membered oxygen-containing heterocycle, may enhance solubility and modulate interactions with biological targets compared to nitrogen-containing analogs like piperazinyl derivatives .

Properties

IUPAC Name |

heptyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3/c1-2-3-4-5-8-13-29-22(27)17(16-23)20-21(26-11-14-28-15-12-26)25-19-10-7-6-9-18(19)24-20/h6-7,9-10,17H,2-5,8,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWOVMUTOHVVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The morpholine ring is then introduced via nucleophilic substitution reactions. The final step involves esterification to attach the heptyl group and cyanoacetate moiety under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Heptyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, altering the compound’s properties.

Scientific Research Applications

Heptyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Heptyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can bind to active sites, while the morpholine ring and ester group can enhance binding affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its combination of functional groups and substituents. Below is a detailed comparison with key analogs:

Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate

- Structural Differences : Replaces the morpholinyl group with a 4-methylpiperazinyl substituent and uses a hexyl ester chain.

- Impact on Properties :

- Biological Activity : The piperazinyl group may enhance binding to amine-sensitive targets (e.g., kinases or GPCRs), while the hexyl chain provides moderate lipophilicity. This analog has demonstrated anticancer activity in preclinical studies .

- Solubility : Piperazine’s basic nitrogen improves aqueous solubility compared to morpholine’s oxygenated ring.

T-Butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate

- Structural Differences: Features a nitropyridine ring instead of quinoxaline and a tert-butyl ester.

- Impact on Properties :

- Reactivity : The nitro group at the pyridine 5-position increases electrophilicity, facilitating nucleophilic substitution reactions. The tert-butyl ester enhances steric protection, improving stability under acidic conditions .

- Applications : Primarily used as a precursor in agrochemical synthesis due to its nitro group’s redox activity.

Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate

- Structural Differences: Substitutes quinoxaline with a fluorinated nitrophenyl group and uses an ethyl ester.

- Impact on Properties :

- Biological Activity : The fluorine atom enhances membrane permeability and metabolic stability, while the nitro group contributes to cytotoxicity in cancer cell lines .

- Synthetic Utility : The electron-withdrawing nitro group directs regioselective reactions in aromatic systems.

Key Comparative Data

*LogP values estimated via fragment-based methods.

Research Findings and Implications

- Synthetic Challenges: The morpholinyl-quinoxaline core requires multistep synthesis, including cyclization and selective substitution, similar to piperazinyl analogs . The heptyl ester’s introduction demands optimized esterification conditions to avoid side reactions.

- Stability : The heptyl chain may improve metabolic stability compared to shorter esters (e.g., ethyl), as seen in related compounds .

Biological Activity

Heptyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique structure that combines a heptyl chain with a cyano group and a morpholinyl-substituted quinoxaline moiety. The structural formula can be represented as follows:

This molecular configuration is significant for its interactions with biological targets, influencing its pharmacological profile.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of quinoxaline are known to possess activity against various bacterial strains, including resistant strains. A study highlighted that certain quinoxaline derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Quinoxaline derivatives have also been investigated for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation. In vitro studies demonstrated that compounds structurally related to this compound exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating significant potency .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the cyano group may facilitate interactions with biological macromolecules, while the morpholinyl moiety could enhance solubility and bioavailability. Studies suggest that these compounds may act by:

- Inhibiting DNA synthesis : Compounds like Heptyl 2-cyano derivatives interfere with DNA replication in bacterial cells.

- Modulating enzyme activity : They may inhibit enzymes involved in critical metabolic pathways within cancer cells.

Case Studies

Several case studies illustrate the efficacy of quinoxaline derivatives:

- Antibacterial Screening : A screening assay conducted on a library of quinoxaline derivatives revealed that several compounds, including those structurally similar to Heptyl 2-cyano, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : In a preclinical study, a derivative of Heptyl 2-cyano was tested against human cancer cell lines, showing a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.